molecular formula C14H18N4O2S B3013842 3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine CAS No. 1421457-93-3

3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine

Cat. No. B3013842
CAS RN: 1421457-93-3
M. Wt: 306.38
InChI Key: QYRARNJVQVFLTB-UHFFFAOYSA-N
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Description

3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine, also known as PZP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. PZP is a small molecule inhibitor that has been found to have a high affinity for certain protein targets, making it a promising candidate for the development of new drugs. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : Research indicates that derivatives of pyrazole, synthesized through reactions involving compounds similar to "3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine," show promising antimicrobial activities. For example, the treatment of 3-methyl 1-phenyl-5-amino pyrazole with specific sulfonyl chlorides, followed by various condensation reactions, leads to the creation of heterocycles with antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Chemical Synthesis and Properties

  • Heterocyclic Chemistry : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have been prepared, showcasing the versatility of compounds related to "this compound" in synthesizing diverse heterocyclic systems with potential antimicrobial activities (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

Advanced Materials and Catalysis

  • Catalytic Applications : The compound and its derivatives have been explored for their catalytic roles in synthesizing heterocyclic sulfonamides and sulfonyl fluorides, demonstrating significant efficiency in producing heterocyclic compounds. This includes the synthesis of pyrazole-4-sulfonamides and rapid access to pyrimidines and pyridines, highlighting the compound's potential in medicinal chemistry (Tucker, Chenard, & Young, 2015).

Synthesis of Novel Heterocyclic Compounds

  • Novel Heterocyclic Compound Synthesis : Research into the synthesis and antibacterial evaluation of new heterocyclic compounds featuring a sulfonamido moiety, derived from reactions involving similar compounds, indicates significant potential as antibacterial agents. This research points to the compound's role in generating new, potentially therapeutic heterocycles (Azab, Youssef, & El‐Bordany, 2013).

Future Directions

The future directions for “3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine” and related compounds could involve further exploration of their catalytic properties, potential applications in drug development, and their synthesis methods .

properties

IUPAC Name

3-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c19-21(20,14-3-1-6-15-11-14)18-9-4-13(5-10-18)12-17-8-2-7-16-17/h1-3,6-8,11,13H,4-5,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRARNJVQVFLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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